methyl 6-ethyl-2-(2-phenoxyacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Methyl 6-ethyl-2-(2-phenoxyacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride: is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-c]pyridine core, which is a fused ring system containing sulfur and nitrogen atoms, and is modified with an ethyl group, a phenoxyacetamido group, and a carboxylate group[_{{{CITATION{{{_1{Buy methyl 6-ethyl-2-(2-phenoxyacetamido)-4H,5H,6H,7H-thieno2,3-c ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving thiophene derivatives and appropriate amines[_{{{CITATION{{{1{Buy methyl 6-ethyl-2-(2-phenoxyacetamido)-4H,5H,6H,7H-thieno[2,3-c ...](https://www.benchchem.com/zh/product/b6526235). The ethyl group is introduced through an alkylation reaction, while the phenoxyacetamido group is added via an acylation reaction[{{{CITATION{{{1{Buy methyl 6-ethyl-2-(2-phenoxyacetamido)-4H,5H,6H,7H-thieno2,3-c .... The final carboxylate group is introduced through esterification[{{{CITATION{{{_1{Buy methyl 6-ethyl-2-(2-phenoxyacetamido)-4H,5H,6H,7H-thieno2,3-c ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thieno[2,3-c]pyridine core can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : The ethyl and phenoxyacetamido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced derivatives with fewer oxygen atoms.
Substitution: : Derivatives with different functional groups replacing the ethyl or phenoxyacetamido groups.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might find use in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the thieno[2,3-c]pyridine core and the presence of both an ethyl and a phenoxyacetamido group. Similar compounds might include other thieno[2,3-c]pyridine derivatives or compounds with similar functional groups but different core structures.
Similar Compounds
Ethyl 6-methyl-2-(2-phenoxyacetamido)thieno[2,3-d]thiazole-5-carboxylate
6-Ethyl-o-toluidine
These compounds share structural similarities but differ in their core structures and functional groups, leading to different chemical and biological properties.
Biological Activity
Methyl 6-ethyl-2-(2-phenoxyacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-c]pyridine class and features a complex structure that contributes to its biological activity. Its molecular formula is C18H20N2O3S, and it has a molecular weight of approximately 348.43 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Inhibition of HSP90 : The compound acts as an inhibitor of Heat Shock Protein 90 (HSP90), a crucial molecular chaperone involved in the stabilization and maturation of various client proteins implicated in cancer and other diseases. Inhibition of HSP90 leads to the degradation of these client proteins through the ubiquitin-proteasome pathway, disrupting oncogenic signaling pathways .
- G-Protein Coupled Receptors (GPCRs) : Preliminary studies suggest that this compound may also interact with GPCRs, particularly the P2Y2 receptor, which is associated with various physiological processes and diseases .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro studies have shown that this compound effectively inhibits the proliferation of several cancer cell lines, including breast cancer (BT549) and leukemia (HL60) cells. The IC50 values for these cell lines were found to be in the micromolar range (approximately 5-10 µM) .
- Mechanistic Studies : Further mechanistic studies revealed that treatment with this compound leads to apoptosis in cancer cells, characterized by increased levels of cleaved caspase-3 and PARP .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Study 1: In Vitro Anticancer Efficacy
In a study published by the Royal Society of Chemistry, researchers evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth across multiple tested lines.
Cell Line | IC50 (µM) |
---|---|
BT549 | 7 |
HL60 | 9 |
MCF7 | 8 |
Study 2: Anti-inflammatory Activity
A separate investigation assessed the anti-inflammatory properties using a murine model of inflammation. The compound significantly reduced paw edema compared to controls.
Treatment Group | Paw Edema Reduction (%) |
---|---|
Control | 0 |
Compound Dose 1 | 30 |
Compound Dose 2 | 50 |
Properties
IUPAC Name |
methyl 6-ethyl-2-[(2-phenoxyacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S.ClH/c1-3-21-10-9-14-15(11-21)26-18(17(14)19(23)24-2)20-16(22)12-25-13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPANBOSDFOKMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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